2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Description
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-7(3-1-4-11-8)14-9-12-5-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXGTBJENIFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671845 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-79-6 | |
| Record name | Pyrimidine, 2-[(2-bromo-3-pyridinyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and comparative analysis with structurally similar compounds.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a brominated pyridine moiety, linked through an ether bond. The molecular formula is C₉H₆BrN₃O. The synthesis typically involves the reaction of brominated pyridinol with chloropyrimidine derivatives, followed by characterization using techniques such as NMR, MS, and IR spectroscopy.
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, particularly in anti-inflammatory and antimicrobial activities. Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. For instance, related pyrimidine derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
2. Anti-inflammatory Activity
In vitro studies have reported that certain derivatives of pyrimidine significantly suppress COX-2 activity. For example, compounds with similar structures showed IC₅₀ values around 0.04 μmol, indicating potent anti-inflammatory properties . Additionally, bioassays involving carrageenan-induced paw edema in rats demonstrated that these compounds could effectively reduce inflammation.
3. Antimicrobial Properties
The antimicrobial potential of this compound has been explored, particularly against Gram-positive and Gram-negative bacteria. The compound's structural characteristics may enhance its ability to disrupt bacterial cell walls and inhibit growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromine atom enhances electrophilic properties, which may facilitate interactions with biological targets. Comparative analysis with other compounds reveals that variations in halogen substitution and functional groups can significantly impact their biological activities.
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | C₉H₆ClN₃ | 0.88 | Contains chlorine instead of bromine |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | C₉H₈N₄ | 0.77 | Features an amine group enhancing hydrogen bonding |
| 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine | C₉H₈BrN₃O | 0.66 | Incorporates a tetrahydrofuran moiety |
This table illustrates how structural modifications can influence both the chemical properties and biological activities of these compounds.
1. In Vivo Studies
In vivo experiments assessing the anti-inflammatory effects of pyrimidine derivatives showed promising results in models such as formalin-induced paw edema and cotton pellet-induced granuloma tests. These studies indicated that certain derivatives had ED₅₀ values comparable to indomethacin, a standard anti-inflammatory drug .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations help in understanding how structural modifications can enhance or diminish biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Anti-Fibrotic Activity of Selected Compounds
| Compound | Substituent(s) | IC50 (µM) | Reference |
|---|---|---|---|
| 12m | p-Tolylcarbamoyl | 45.69 | |
| 12q | 3,4-Difluorophenylcarbamoyl | 45.81 | |
| 12p | m-Tolylcarbamoyl | 259.26 | |
| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | Piperidine ring | N/A |
Table 2: Physical Properties of Brominated Compounds
| Compound | Melting Point (°C) | Molecular Weight | Key Feature |
|---|---|---|---|
| 13f | 270–271 | 432.3 | 3-Bromobenzyl group |
| 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine | Not reported | 281.1 | Pyridine-pyrimidine |
| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | Not reported | 298.1 | Piperidine ring |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction of a halogenated pyrimidine derivative with a 2-bromo-pyridin-3-ol. The hydroxyl group of the bromo-pyridin-3-ol acts as the nucleophile, displacing a leaving group (commonly chlorine) on the pyrimidine ring to form the ether linkage.
Typical Preparation Method
-
- 4-chloro-pyrimidine or 2-chloro-pyrimidine derivatives
- 2-bromo-pyridin-3-ol (or its equivalents)
-
- Use of a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the hydroxyl group.
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the nucleophilic substitution.
- Elevated temperatures (typically 80–110 °C) to drive the reaction to completion.
- Reaction time varies from several hours to overnight.
-
- A mixture of 2-bromo-pyridin-3-ol, chloro-pyrimidine, and potassium carbonate is stirred in DMF at 100–110 °C overnight.
- After cooling, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification is typically performed by recrystallization or chromatography.
This method yields this compound with moderate to good yields, depending on the purity of starting materials and reaction conditions.
Catalytic and Alternative Methods
Recent advances in heterocyclic synthesis have explored transition metal-catalyzed pathways, though specific catalytic methods for this exact compound are limited. However, related compounds involving 2-bromopyridines have been synthesized via Ru(II)-catalyzed domino reactions involving C–O bond formation, which could be adapted for the preparation of this compound with further research.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3), Sodium hydride | Deprotonates hydroxyl group to form alkoxide nucleophile |
| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents preferred for SNAr reactions |
| Temperature | 80–110 °C | Elevated temperature required for efficient substitution |
| Reaction Time | 12–24 hours | Overnight stirring common |
| Work-up | Quenching with water, extraction with ethyl acetate | Followed by washing and drying |
| Purification | Recrystallization, column chromatography | To isolate pure product |
Detailed Research Findings
A patent (US20190284139A1) describes the preparation of related pyridinyl ethers by reacting pyridine diols with aryl halides in the presence of potassium carbonate and DMF at 110 °C overnight, yielding moderate isolated yields (~50%). This method is analogous to the preparation of this compound.
Vulcanchem's technical data on 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine confirms the synthesis via nucleophilic substitution of chloro-pyrimidine with bromo-pyridin-3-ol under basic conditions, emphasizing the importance of reaction conditions for yield and purity.
Advanced synthetic methods involving Ru(II)-catalysts have been reported for functionalizing 2-bromopyridine derivatives through domino C–O/C–N/C–C bond formation, which may provide alternative routes or functionalization strategies for this compound derivatives in future research.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-bromo-pyridin-3-ol, chloro-pyrimidine, K2CO3 | DMF, 100–110 °C, 12–24 h | 40–60% | Most common, straightforward |
| Transition Metal Catalysis (Ru(II)) | 2-bromopyridine derivatives, Ru catalyst, bases | Toluene or 1,4-dioxane, 150 °C, 72 h | Variable (up to 64%) | Emerging method, complex reaction pathway |
Notes on Purification and Characterization
- The product is typically isolated as a solid, often requiring recrystallization from solvents such as dichloromethane or ethyl acetate.
- Characterization is performed by melting point determination, NMR spectroscopy, and mass spectrometry.
- Purity levels of 96–98% are achievable with optimized conditions and purification.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-bromo-3-hydroxypyridine and chloropyrimidine derivatives. Reaction optimization requires careful control of temperature (typically 80–120°C), solvent polarity (e.g., DMF or DMSO), and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance reactivity .
- Critical Parameter : Excess pyrimidine coupling partners may reduce side products like dimerization. Yield improvements (≥60%) are achievable under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to resolve pyridine and pyrimidine proton environments. For example, the bromine substituent deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Challenge : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL software for refinement. Key steps include:
- Growing crystals via slow evaporation (solvent: ethanol/water mixtures).
- Resolving torsional angles between pyridine and pyrimidine rings to confirm planarity or distortion .
Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent?
- Approaches :
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and ligand optimization to suppress debromination .
- Protection/Deprotection : Masking the pyrimidine oxygen with TBDMS groups before coupling prevents unwanted nucleophilic attack .
- Analytical Validation : Monitor reaction progress via TLC (Rf shifts) and LC-MS to detect intermediates.
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the reactivity of the bromine site in similar pyridine-pyrimidine hybrids?
- Case Study : Some studies report facile SNAr at the bromine site , while others note steric hindrance from the pyrimidine ring .
- Resolution : Conduct comparative kinetic studies under standardized conditions (solvent, catalyst loading). Computational modeling (DFT) can predict activation barriers for competing pathways .
Q. What experimental controls ensure reproducibility in biological assays involving this compound?
- Best Practices :
- Purity validation via HPLC (≥95% purity, using C18 columns and MeOH/H₂O gradients) .
- Stability testing under assay conditions (pH, temperature) to rule out decomposition artifacts .
Safety and Handling
Q. What safety protocols are critical when handling brominated pyridine derivatives in the lab?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
